molecular formula C17H17ClN2O2S B5821685 N-{[(4-chlorophenyl)amino]carbonothioyl}-4-isopropoxybenzamide

N-{[(4-chlorophenyl)amino]carbonothioyl}-4-isopropoxybenzamide

Cat. No. B5821685
M. Wt: 348.8 g/mol
InChI Key: XBTZBKVJWHSRKU-UHFFFAOYSA-N
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Description

N-{[(4-chlorophenyl)amino]carbonothioyl}-4-isopropoxybenzamide, also known as CI-994, is a small molecule inhibitor of histone deacetylases (HDACs). It was first synthesized in 1994 by scientists at Pfizer. Since then, CI-994 has been extensively studied for its potential as a cancer treatment.

Mechanism of Action

N-{[(4-chlorophenyl)amino]carbonothioyl}-4-isopropoxybenzamide inhibits HDACs by binding to the active site of the enzyme. HDACs remove acetyl groups from histone proteins, which can lead to changes in gene expression. By inhibiting HDACs, N-{[(4-chlorophenyl)amino]carbonothioyl}-4-isopropoxybenzamide can cause an accumulation of acetylated histones, which can lead to changes in gene expression that can result in cell death in cancer cells.
Biochemical and Physiological Effects:
N-{[(4-chlorophenyl)amino]carbonothioyl}-4-isopropoxybenzamide has been shown to have a variety of biochemical and physiological effects. In addition to its effects on gene expression, N-{[(4-chlorophenyl)amino]carbonothioyl}-4-isopropoxybenzamide can also cause changes in cell cycle progression, apoptosis, and angiogenesis. N-{[(4-chlorophenyl)amino]carbonothioyl}-4-isopropoxybenzamide has also been shown to have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of N-{[(4-chlorophenyl)amino]carbonothioyl}-4-isopropoxybenzamide is that it is a small molecule inhibitor, which makes it relatively easy to synthesize and study. However, one limitation of N-{[(4-chlorophenyl)amino]carbonothioyl}-4-isopropoxybenzamide is that it is not a specific inhibitor of HDACs. N-{[(4-chlorophenyl)amino]carbonothioyl}-4-isopropoxybenzamide can also inhibit other enzymes, such as sirtuins, which can lead to off-target effects.

Future Directions

There are several potential future directions for research on N-{[(4-chlorophenyl)amino]carbonothioyl}-4-isopropoxybenzamide. One area of interest is the development of more specific HDAC inhibitors. Another area of interest is the combination of N-{[(4-chlorophenyl)amino]carbonothioyl}-4-isopropoxybenzamide with other cancer treatments, such as chemotherapy or immunotherapy. Additionally, there is interest in studying the effects of N-{[(4-chlorophenyl)amino]carbonothioyl}-4-isopropoxybenzamide on non-cancer cells and tissues, as well as its potential as a treatment for other diseases, such as neurodegenerative disorders.

Synthesis Methods

The synthesis of N-{[(4-chlorophenyl)amino]carbonothioyl}-4-isopropoxybenzamide involves several steps. First, 4-chloroaniline is reacted with carbon disulfide to form the corresponding dithiocarbamate. This intermediate is then reacted with 4-isopropoxybenzoyl chloride to form N-{[(4-chlorophenyl)amino]carbonothioyl}-4-isopropoxybenzamide.

Scientific Research Applications

N-{[(4-chlorophenyl)amino]carbonothioyl}-4-isopropoxybenzamide has been studied extensively for its potential as a cancer treatment. HDACs are enzymes that play a role in regulating gene expression. By inhibiting HDACs, N-{[(4-chlorophenyl)amino]carbonothioyl}-4-isopropoxybenzamide can cause changes in gene expression that can lead to cell death in cancer cells. N-{[(4-chlorophenyl)amino]carbonothioyl}-4-isopropoxybenzamide has been shown to have activity against a variety of cancer types, including leukemia, lymphoma, and solid tumors.

properties

IUPAC Name

N-[(4-chlorophenyl)carbamothioyl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O2S/c1-11(2)22-15-9-3-12(4-10-15)16(21)20-17(23)19-14-7-5-13(18)6-8-14/h3-11H,1-2H3,(H2,19,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBTZBKVJWHSRKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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